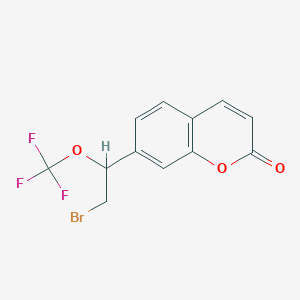![molecular formula C13H24N2O2 B12821940 tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate](/img/structure/B12821940.png)
tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane and a carbamate group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 6-azaspiro[2.5]octan-1-ylmethanamine . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the spirocyclic structure.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate can be compared with other spirocyclic compounds, such as:
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate
These compounds share similar spirocyclic structures but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of the azaspirooctane and carbamate groups, which confer distinct reactivity and potential biological activities.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(6-azaspiro[2.5]octan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-10-8-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
CBPVNERVNIGMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC12CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine](/img/structure/B12821870.png)
![Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-](/img/structure/B12821878.png)
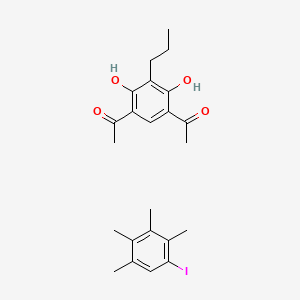
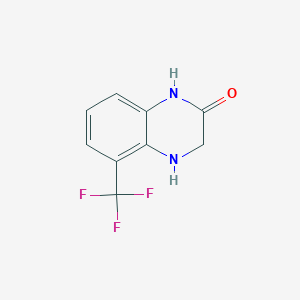
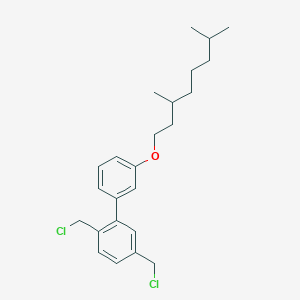
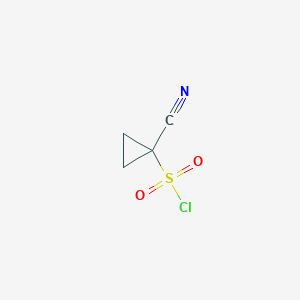
![(1R,4S,6R)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12821939.png)

![5,6,7,8-Tetrahydrobenzothiopheno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12821945.png)
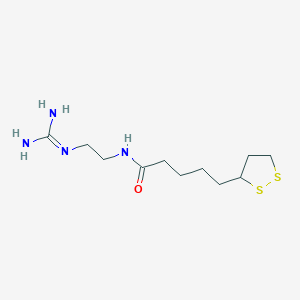
![2-(2-Methylbutyl)-1h-benzo[d]imidazole](/img/structure/B12821959.png)
